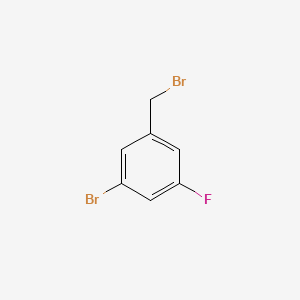

3-Bromo-5-fluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUWIPUGOIFZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634624 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216755-57-6 | |

| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216755-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(bromomethyl)-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-fluorobenzyl bromide

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorobenzyl bromide (CAS No. 216755-57-6), a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical and Physical Properties

This compound is a disubstituted aromatic compound with the molecular formula C₇H₅Br₂F. Its chemical structure, featuring both bromine and fluorine atoms, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the synthesis of more complex molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 267.92 g/mol [1] |

| CAS Number | 216755-57-6[1] |

| Molecular Formula | C₇H₅Br₂F[1] |

| Melting Point | 47 °C[2] |

| Boiling Point | 251 °C[2] |

| Density | 1.923 g/cm³[2] |

| Appearance | White to almost white powder or crystal |

Synthesis and Reactivity

This compound is typically synthesized from 3-Bromo-5-fluorobenzyl alcohol[2]. The benzyl bromide functionality is a reactive electrophilic group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in constructing larger, more complex molecular architectures, a common strategy in the development of novel therapeutic agents.

Applications in Research and Drug Development

As a versatile chemical intermediate, this compound is employed in a variety of research and development applications, particularly in the pharmaceutical industry. The introduction of the 3-bromo-5-fluorobenzyl moiety into a molecule can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and bioavailability.

Experimental Protocol: Synthesis of 3-Bromo-5-fluorophenylacetonitrile

The following is a detailed experimental protocol for the synthesis of 3-Bromo-5-fluorophenylacetonitrile using this compound as a starting material[3].

Materials:

-

This compound (1.38 g, 5.15 mmol)

-

Sodium cyanide (0.38 g, 7.73 mmol)

-

Water (0.35 mL)

-

N,N-dimethylformamide (DMF) (2.6 mL)

-

Ethyl acetate

-

2.5% w/v aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A suspension of sodium cyanide in water is prepared in a sealed tube.

-

A solution of this compound in dimethylformamide is added to the sodium cyanide suspension.

-

The reaction mixture is heated at 75°C in the sealed tube for 3 hours.

-

After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and 2.5% w/v aqueous sodium bicarbonate.

-

The aqueous phase is extracted with an additional portion of ethyl acetate.

-

The combined organic extracts are washed sequentially with water and saturated aqueous sodium chloride.

-

The organic layer is dried over sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

-

The crude product is purified by column chromatography on silica gel, eluting with 10% ethyl acetate in hexane, to give 2-[3-bromo-5-fluorophenyl]acetonitrile.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-Bromo-5-fluorophenylacetonitrile.

References

An In-depth Technical Guide to 3-Bromo-5-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-5-fluorobenzyl bromide (CAS No. 216755-57-6), a key chemical intermediate in the fields of pharmaceutical and agrochemical research. Its unique trifunctional structure—featuring a reactive benzyl bromide group, a bromine atom, and a fluorine atom on the aromatic ring—makes it a valuable building block for the synthesis of complex and biologically active molecules.

Core Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder. The presence of both bromine and fluorine substituents significantly influences the molecule's reactivity and the physicochemical properties of its derivatives, a feature often exploited in drug design to modulate factors like metabolic stability and binding affinity.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 216755-57-6 | [1][2] |

| Molecular Formula | C₇H₅Br₂F | [2][3] |

| Molecular Weight | 267.92 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 45.0 to 49.0 °C | [1] |

| Boiling Point | 251 °C | |

| Density | 1.923 g/cm³ | |

| Purity | Typically >98.0% (GC) | [1] |

| Synonyms | 1-Bromo-3-(bromomethyl)-5-fluorobenzene, α,3-Dibromo-5-fluorotoluene |

Chemical Structure and Reactivity

The primary utility of this compound stems from the high reactivity of the benzylic bromide. This group is an excellent electrophile, making the compound a potent benzylating agent for a wide range of nucleophiles, including amines, alcohols, and carbanions. The benzylic carbocation intermediate is stabilized by the adjacent aromatic ring, facilitating Sₙ1 and Sₙ2 type reactions.

The halogen atoms on the aromatic ring also serve as synthetic handles. The bromine atom, in particular, can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the C3 position. The fluorine atom is generally stable but imparts unique electronic properties to the ring, influencing the reactivity of the other positions and the biological activity of the final molecule.

Caption: Structure of 1-Bromo-3-(bromomethyl)-5-fluorobenzene.

Synthesis and Experimental Protocols

While multiple synthetic routes are plausible, this compound is commonly prepared via the free-radical bromination of 3-bromo-5-fluorotoluene. Another viable laboratory-scale synthesis involves the conversion of 3-bromo-5-fluorobenzyl alcohol to the corresponding bromide.

Below are representative experimental protocols for its synthesis and a subsequent reaction demonstrating its utility.

Representative Protocol 1: Synthesis of this compound from 3-Bromo-5-fluorotoluene

This protocol is based on standard benzylic bromination methods.

Materials:

-

3-Bromo-5-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 3-bromo-5-fluorotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of BPO or AIBN (0.02 eq) in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and maintained by irradiation with a UV lamp.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved via recrystallization or column chromatography to afford pure this compound.

Cited Experimental Protocol 2: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile[1]

This protocol from patent literature demonstrates a typical nucleophilic substitution reaction using this compound as the electrophile.

Materials:

-

This compound (1.38 g, 5.15 mmol)

-

Sodium cyanide (0.38 g, 7.73 mmol)

-

Dimethylformamide (DMF) (2.6 mL)

-

Water (0.35 mL)

-

Ethyl acetate

-

2.5% w/v aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of sodium cyanide in water is treated with a solution of this compound in dimethylformamide.[1]

-

The reaction is heated at 75°C in a sealed tube for 3 hours.[1]

-

After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and 2.5% w/v aqueous sodium bicarbonate.[1]

-

The aqueous phase is extracted with an additional portion of ethyl acetate.[1]

-

The combined organic extracts are washed with water and then with saturated aqueous sodium chloride.[1]

-

The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated in vacuo to give the crude product.[1]

-

Purification via column chromatography on silica gel (eluting with 10% ethyl acetate/hexane) yields 2-(3-bromo-5-fluorophenyl)acetonitrile (0.64 g, 58% yield).[1]

Applications in Drug Discovery and Development

The incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2] Fluorine can improve metabolic stability, binding affinity, and membrane permeability, while bromine can form halogen bonds, contributing to target binding, and can also serve as a handle for further synthetic elaboration.

This compound serves as a versatile starting material for introducing the 3-bromo-5-fluorobenzyl moiety into potential therapeutic agents. This scaffold is of interest in the development of various classes of drugs, including kinase inhibitors, anti-cancer agents, and antivirals.

Caption: Synthetic workflow of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | ~4.4-4.5 ppm (s, 2H): A sharp singlet corresponding to the benzylic methylene protons (-CH₂Br). This region is characteristic for benzyl bromides. ~7.0-7.4 ppm (m, 3H): A complex multiplet pattern for the three aromatic protons. The signals will exhibit splitting due to both H-H and H-F coupling. |

| ¹³C NMR | ~30-33 ppm: Signal for the benzylic carbon (-CH₂Br). ~110-145 ppm: A set of 4 signals for the aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant (J ≈ 250 Hz). Other aromatic carbons will show smaller C-F couplings. The signals for the carbons attached to the bromines will also be distinct. |

| Mass Spec (EI) | M⁺, [M+2]⁺, [M+4]⁺ Peaks: A characteristic isotopic cluster for two bromine atoms will be observed for the molecular ion (C₇H₅⁷⁹Br₂F, C₇H₅⁷⁹Br⁸¹BrF, C₇H₅⁸¹Br₂F) at m/z 266, 268, and 270 with an approximate intensity ratio of 1:2:1. Fragment Ion: A prominent peak at m/z 187/189 (loss of one Br radical), corresponding to the [M-Br]⁺ fragment (the 3-bromo-5-fluorobenzyl cation). This fragment will show a 1:1 isotopic pattern for one bromine atom. |

Safety and Handling

This compound is classified as a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. In case of contact, the affected area should be flushed immediately with copious amounts of water.

References

Physicochemical properties of 3-Bromo-5-fluorobenzyl bromide

An In-depth Technical Guide to 3-Bromo-5-fluorobenzyl bromide

Introduction

This compound, with the CAS Number 216755-57-6, is a disubstituted aromatic organic compound.[1] Structurally, it features a benzene ring substituted with a bromine atom, a fluorine atom, and a bromomethyl group. The presence of the benzylic bromide functional group makes it a highly reactive and versatile reagent in organic synthesis. This reactivity makes it a valuable intermediate for introducing the 3-bromo-5-fluorobenzyl moiety into larger, more complex molecules. It is primarily utilized as a building block and intermediate in the synthesis of novel compounds for pharmaceutical and chemical research.[1]

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. This compound is a solid at room temperature and requires careful handling due to its reactive and hazardous nature.

| Property | Value | Reference |

| CAS Number | 216755-57-6 | [1][2][3][4] |

| Molecular Formula | C₇H₅Br₂F | [1][2][3][5] |

| Molecular Weight | 267.92 g/mol | [1][3] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 47 °C | [1][3] |

| Boiling Point | 251 °C | [1] |

| Density | 1.923 g/cm³ | [1] |

| Flash Point | 106 °C | [1] |

| Solubility | Soluble in Methanol; Slightly soluble in water (2.9 g/L at 25°C) | [1][3] |

| InChI | InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | [3] |

| Sensitivity | Lachrymatory, Moisture Sensitive | [1][3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [1][3] |

Reactivity and Applications

The primary utility of this compound stems from the reactivity of the benzylic bromide group. The carbon atom of the CH₂Br group is electrophilic and is susceptible to nucleophilic attack, making the compound an excellent alkylating agent. This allows for the facile introduction of the 3-bromo-5-fluorobenzyl group into various molecular scaffolds.

Its application is predominantly as an intermediate in the synthesis of more complex molecules, particularly in the context of pharmaceutical and chemical research.[1] It serves as a starting material or key building block for compounds undergoing investigation for potential biological activity.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the bromination of the corresponding alcohol.[1]

Reaction: (3-Bromo-5-fluorophenyl)methanol → this compound

Methodology:

-

(3-bromo-5-fluorophenyl)methanol (1.79 g, 8.39 mmol) and triphenylphosphine (3.65 g, 10.10 mmol) are dissolved in dichloromethane (45 mL).[1]

-

Carbon tetrabromide (3.34 g, 10.10 mmol) is added to the solution.[1]

-

The reaction mixture is stirred at room temperature.[1]

-

The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS) until completion.

-

Upon completion, the reaction mixture is worked up to isolate and purify the desired product, this compound.

Example Application: Synthesis of 2-[3-bromo-5-fluorophenyl]acetonitrile

This protocol demonstrates the use of this compound as an alkylating agent in a nucleophilic substitution reaction with sodium cyanide.[6]

Methodology:

-

Reaction Setup: A suspension of sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL) is prepared.[6] This is treated with a solution of this compound (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL).[6]

-

Heating: The reaction mixture is heated at 75°C in a sealed tube for 3 hours.[6]

-

Workup - Extraction: After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).[6] The aqueous phase is extracted again with ethyl acetate (50 mL).[6]

-

Workup - Washing: The combined organic extracts are washed sequentially with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL).[6]

-

Isolation: The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.[6]

-

Purification: The crude product is purified using column chromatography (silica gel, eluting with 10% ethyl acetate/hexane) to give the final product, 2-[3-bromo-5-fluorophenyl]acetonitrile.[6]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, such as a chemical fume hood.

-

GHS Hazard Classification: The compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B, H314), causing serious eye damage (Eye Damage 1, H318), and may cause respiratory irritation (STOT SE 3, H335).[1][2]

-

Hazard Codes: C, T.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2]

-

Handling: Do not breathe dust, mist, or spray. Wash skin thoroughly after handling.[2]

-

First Aid (IF ON SKIN): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

References

- 1. 3-Fluoro-5-bromobenzyl bromide | 216755-57-6 [amp.chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. labsolu.ca [labsolu.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-BROMO-5-FLUOROBENZYL BROMID [chemicalbook.com]

- 6. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties of 3-Bromo-5-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Bromo-5-fluorobenzyl bromide (CAS No. 216755-57-6), a key intermediate in pharmaceutical and chemical research. This document outlines the physicochemical data, detailed experimental protocols for their determination, and essential safety precautions.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental for the characterization and quality control of chemical compounds. The following table summarizes the key physical properties of this compound.

| Property | Value |

| Melting Point | 47 °C |

| Boiling Point | 251 °C |

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are based on standard laboratory practices and incorporate specific safety measures due to the hazardous nature of the compound.

Safety Precautions

Hazard Warning: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing must be worn.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the substance is handled outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling and Storage:

-

Handle the compound in a well-ventilated area, preferably a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Prevent contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Melting Point Determination

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of this compound into a mortar and gently grind it into a fine powder. This ensures uniform packing in the capillary tube.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the capillary tube on a hard surface to pack the solid down. Repeat until the packed sample is approximately 2-3 mm high.

-

Apparatus Setup:

-

Thiele Tube Method: Secure the capillary tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the thermometer and attached capillary tube in the oil bath of the Thiele tube.

-

Digital Apparatus: Insert the capillary tube into the designated slot in the melting point apparatus.

-

-

Heating: Begin heating the apparatus. The temperature should be raised rapidly at first to about 15-20 °C below the expected melting point (47 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Thiele tube or other heating bath (e.g., aluminum block)

-

Thermometer (calibrated)

-

Beaker

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5-1 mL) of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to the thermometer so that the sample is level with the thermometer bulb. Clamp the assembly and immerse it in the heating bath (Thiele tube or aluminum block). The heating liquid should be above the level of the sample in the test tube but below the opening of the test tube.

-

Heating: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation and Recording: Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. At this point, stop heating. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination of the physicochemical properties of this compound.

Caption: Experimental workflow for determining the melting and boiling points.

References

In-Depth Technical Guide: Solubility and Synthetic Utility of 3-Bromo-5-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-fluorobenzyl bromide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for determining its solubility in various organic solvents. Furthermore, it outlines the logical workflow for its synthesis and application in drug discovery.

Quantitative Solubility Data

A thorough literature search revealed limited specific quantitative solubility data for this compound in a range of organic solvents. The available information is summarized in the table below.

| Solvent | Solubility | Temperature (°C) | Citation |

| Methanol | Soluble | Not Specified | [1] |

| Water | 2.9 g/L (Slightly soluble) | 25 | [2] |

Given the scarcity of data, experimental determination of solubility in solvents relevant to specific research applications is highly recommended. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).

-

Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains undissolved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The optimal time should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean, dry vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Synthesis and Application in Drug Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[5] Its utility stems from the presence of the reactive benzyl bromide group, which readily participates in nucleophilic substitution reactions, and the substituted phenyl ring, which can be further functionalized. While it is not directly involved in signaling pathways, it is a key starting material for creating molecules that are.

Logical Workflow in Drug Discovery

Caption: Role of this compound in the drug discovery process.

This workflow illustrates the progression from the synthesis of the intermediate to its incorporation into potential drug candidates, which then undergo rigorous testing and development. The versatility of this compound allows for the creation of diverse molecular libraries for screening against various biological targets.

References

A Technical Guide to the Spectral Data of 3-Bromo-5-fluorobenzyl bromide

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Bromo-5-fluorobenzyl bromide.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.4 - 4.6 | Singlet (s) | 2H | -CH₂Br |

| ~ 7.1 - 7.3 | Doublet of doublets (dd) | 1H | Ar-H |

| ~ 7.3 - 7.5 | Doublet of doublets (dd) | 1H | Ar-H |

| ~ 7.5 - 7.7 | Triplet (t) or Singlet (s) | 1H | Ar-H |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 32 - 35 | -CH₂Br |

| ~ 115 - 118 (d, J≈20-25 Hz) | Ar-C |

| ~ 122 - 125 (d, J≈20-25 Hz) | Ar-C |

| ~ 123 - 126 | Ar-C |

| ~ 130 - 133 | Ar-C |

| ~ 140 - 143 (d, J≈5-10 Hz) | Ar-C |

| ~ 161 - 164 (d, J≈240-250 Hz) | Ar-C-F |

Predicted in CDCl₃ solvent. 'd' denotes a doublet due to C-F coupling, with an estimated coupling constant J.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2920 | Medium | Aliphatic C-H stretch (-CH₂) |

| 1600 - 1580 | Medium-Strong | Aromatic C=C stretch |

| 1480 - 1440 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | C-F stretch |

| 1200 - 1150 | Strong | C-Br stretch (benzyl bromide) |

| 700 - 600 | Strong | C-Br stretch (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 268 / 270 | High | [M]⁺ (Molecular ion) |

| 189 / 191 | Medium | [M - Br]⁺ |

| 109 | High | [M - Br - Br]⁺ or [C₇H₅F]⁺ |

| 90 | Medium | [C₇H₆]⁺ (Tropylium ion) |

The presence of two peaks for bromine-containing fragments (M and M+2) is due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are general protocols for obtaining spectral data for a solid organic compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8 or 16) and a relaxation delay (e.g., 1-2 seconds) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.[1]

-

A higher number of scans (e.g., 128 or more) and a suitable relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.[1]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to have all peaks pointing upwards.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Background Spectrum:

-

With the ATR accessory clean and empty, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Spectrum:

-

Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is collected as an interferogram and then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Data Processing:

-

The software automatically subtracts the background spectrum.

-

The resulting spectrum can be baseline corrected and the peaks can be labeled.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol, or dichloromethane).

-

-

Ionization:

-

Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.

-

-

Mass Analysis:

-

The ionized sample molecules and their fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or other detector records the abundance of ions at each m/z value.

-

-

Data Processing:

-

The instrument software generates a mass spectrum, which is a plot of relative intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern.

-

Visualizations

Caption: Workflow for the spectral analysis of a chemical compound.

Caption: Relationship between spectral data and structural information.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluorobenzyl bromide from 3-bromo-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5-fluorobenzyl bromide from 3-bromo-5-fluorotoluene. The primary method detailed is the Wohl-Ziegler reaction, a well-established process for the selective benzylic bromination of alkyl-substituted aromatic compounds. This document outlines the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization of the final product.

Reaction Overview and Mechanism

The synthesis of this compound from 3-bromo-5-fluorotoluene is achieved through a free-radical chain reaction, specifically the Wohl-Ziegler bromination.[1][2][3] This method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable non-polar solvent.[4] The reaction is typically initiated by heat or UV light.

The mechanism proceeds through three main stages:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form free radicals. These radicals then react with a trace amount of HBr present to generate a bromine radical (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-5-fluorotoluene. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The newly formed benzylic radical then reacts with a bromine molecule (Br₂), which is generated in low concentrations from the reaction of NBS with HBr, to yield the desired product, this compound, and another bromine radical. This bromine radical can then continue the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial as it maintains a low concentration of bromine in the reaction mixture, which favors the desired benzylic substitution over electrophilic aromatic bromination.[5]

Experimental Protocol

While a specific protocol for the synthesis of this compound from 3-bromo-5-fluorotoluene is not extensively documented in publicly available literature, the following procedure is a robust and well-established method for the benzylic bromination of substituted toluenes and is expected to provide the desired product in good yield.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-5-fluorotoluene | 189.02 | 10.0 g | 0.0529 |

| N-Bromosuccinimide (NBS) | 177.98 | 10.3 g | 0.0579 (1.1 eq) |

| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 0.174 g | 0.00106 (0.02 eq) |

| Carbon Tetrachloride (CCl₄) or Trifluorotoluene | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Saturated Sodium Thiosulfate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-5-fluorotoluene (10.0 g, 0.0529 mol) in carbon tetrachloride (150 mL). Note: Due to the toxicity of carbon tetrachloride, trifluorotoluene can be used as a safer alternative solvent.[1]

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (10.3 g, 0.0579 mol, 1.1 eq) and AIBN (0.174 g, 0.00106 mol, 0.02 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 1-3 hours. The progress can also be monitored by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to quench any remaining bromine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as hexane or by vacuum distillation.

-

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Value |

| Starting Material | 3-Bromo-5-fluorotoluene |

| Key Reagents | N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon Tetrachloride or Trifluorotoluene |

| Reaction Temperature | Reflux (~77 °C for CCl₄) |

| Reaction Time | 1-3 hours |

| Expected Yield | 70-90% (based on similar reactions) |

| Purification Method | Recrystallization or Vacuum Distillation |

Visualization of Workflow and Mechanism

Diagram 1: Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Simplified Radical Chain Mechanism

Caption: Simplified mechanism of the Wohl-Ziegler benzylic bromination.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physical Properties:

-

Molecular Formula: C₇H₅Br₂F

-

Molecular Weight: 267.92 g/mol

-

Appearance: Expected to be a solid or high-boiling liquid.

Spectroscopic Data (Predicted):

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂Br | ~4.45 | s | - | 2H |

| Aromatic H | ~7.0 - 7.4 | m | - | 3H |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | ~31-33 |

| C-Br | ~122 (d, J ≈ 9 Hz) |

| C-F | ~163 (d, J ≈ 250 Hz) |

| Aromatic C-H | ~115-135 |

| Aromatic C-CH₂Br | ~140-142 |

Safety Considerations

-

3-Bromo-5-fluorotoluene: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2,2'-Azobisisobutyronitrile (AIBN): Can decompose vigorously upon heating. Store in a cool place and handle with care.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. All operations should be conducted in a fume hood.

-

This compound: As a benzyl bromide derivative, it is expected to be a strong lachrymator and irritant. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

The Strategic Role of Fluorinated Benzyl Moieties in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize a molecule's pharmacological profile. Among the various fluorinated motifs, the fluorinated benzyl group stands out as a privileged scaffold due to its profound and often beneficial impact on a drug's metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic properties. This in-depth technical guide explores the multifaceted functions of fluorinated benzyl moieties in drug discovery, providing a comprehensive overview of their effects, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, are central to its utility in drug design. When incorporated into a benzyl ring, these properties can lead to significant improvements in a drug candidate's performance, transforming a promising lead compound into a viable clinical candidate. This guide will delve into the specific advantages conferred by benzyl fluorination, offering insights for the rational design of next-generation therapeutics.

Core Functions of Fluorinated Benzyl Moieties

The introduction of fluorine atoms onto a benzyl ring can strategically modulate several key properties of a drug molecule:

-

Enhanced Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation by cytochrome P450 (CYP) enzymes. The robust carbon-fluorine bond is significantly more resistant to enzymatic cleavage than a carbon-hydrogen bond, thereby preventing hydroxylation at the fluorinated position and increasing the drug's half-life and systemic exposure.[1][2]

-

Modulation of Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the benzyl ring, influencing interactions with the target protein. Fluorine can participate in favorable electrostatic and dipole-dipole interactions, as well as form hydrogen bonds and halogen bonds with amino acid residues in the binding pocket, leading to enhanced potency and selectivity.

-

Tuning Physicochemical Properties:

-

Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can either increase or decrease lipophilicity, polyfluorination often leads to a decrease.[3] This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of nearby basic functional groups.[4][5] This can influence a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Data Presentation: Quantitative Impact of Benzyl Fluorination

The following tables summarize quantitative data from various studies, highlighting the impact of fluorinating the benzyl moiety on key drug discovery parameters.

Table 1: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Benzyl-Containing Inhibitors

| Compound Class | Target | Fluorinated Analog (Substitution) | IC50 / Ki | Non-Fluorinated Analog | IC50 / Ki | Fold Change | Reference |

| Isoquinoline | PARP2 | 7-Fluoro | 900 nM (IC50) | Unsubstituted | 1,200 nM (IC50) | 1.3 | [3] |

| Benzyl Carbamate | BACE1 | 4-Fluoro | 27.5% Inhibition @ 10 µM | Unsubstituted | Inactive | - | [5] |

| Ketone Inhibitor | Caspase-3 | 2,2,2-trifluoroethoxymethyl | 4.79 nM (IC50) | 2-methoxymethyl | Less Active | >1 | [6] |

| 7-phenyl-pyrroloquinolinone | Tubulin | 2-Fluoro on 7-phenyl | 0.8 µM (GI50) | Unsubstituted | Not Reported | - | [7] |

Table 2: Impact of Benzyl Fluorination on Metabolic Stability

| Compound | Fluorination | HLM t1/2 (min) | Clint (µL/min/mg protein) | Reference |

| Isoquinoline Derivative | 7-Fluoro | Not Reported | - | [3] |

| δ-Tocotrienol Derivative | Allylic Difluoro | < 5 | > 138.6 | [8] |

Note: HLM = Human Liver Microsomes. A longer half-life (t1/2) and lower intrinsic clearance (Clint) indicate greater metabolic stability.

Table 3: Influence of Benzyl Fluorination on Physicochemical Properties

| Compound | Fluorination | clogP (Predicted) | pKa (Predicted) | Reference |

| Isoquinoline Derivative | Unsubstituted | 2.5 | 6.8 | [3] |

| Isoquinoline Derivative | 7-Fluoro | 2.7 | 6.5 | [3] |

| Saturated Heterocyclic Amines | α-CF3 | Variable Increase/Decrease | Significant Decrease | [9] |

Table 4: Effect of Benzyl Fluorination on hERG Inhibition

| Compound Series | Fluorination | hERG IC50 (µM) | Non-Fluorinated Analog hERG IC50 (µM) | Reference |

| Pyrroloquinoline | Various Substitutions | Can be significantly altered | - |

Note: Higher IC50 values indicate lower inhibition of the hERG channel and a better safety profile.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for understanding the role of fluorinated benzyl moieties in drug action and discovery. The following diagrams were generated using the Graphviz (DOT language).

Signaling Pathways

Experimental Workflows

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of compounds containing fluorinated benzyl moieties.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a test compound in the presence of liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (e.g., 20 mg/mL)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Control compounds (high and low clearance)

-

Acetonitrile (ice-cold)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Working Solutions:

-

Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile).

-

Dilute the liver microsomes to a final concentration of 0.5 mg/mL in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution.

-

Add the test compound to achieve a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a volume of ice-cold acetonitrile (e.g., 2-3 volumes) to precipitate the proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

-

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor

-

Unlabeled test compound (fluorinated benzyl analog)

-

Assay buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add a serial dilution of the unlabeled test compound.

-

Add the radioligand at a concentration close to its Kd.

-

Add the cell membrane preparation.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

HPLC-Based LogP Determination

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a test compound.

Materials:

-

Test compound

-

1-Octanol (HPLC grade)

-

Water (HPLC grade)

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

HPLC system with a reverse-phase column (e.g., C18) and UV detector

-

Reference compounds with known LogP values

Procedure:

-

System Preparation:

-

Saturate the 1-octanol with water and the water (or buffer) with 1-octanol by vigorous mixing followed by separation.

-

-

Sample Preparation:

-

Dissolve the test compound in the aqueous phase.

-

Add an equal volume of the octanol phase.

-

Shake the mixture vigorously to allow for partitioning between the two phases.

-

Centrifuge to ensure complete phase separation.

-

-

Analysis:

-

Carefully sample both the aqueous and octanol phases.

-

Inject each sample into the HPLC system.

-

Determine the concentration of the test compound in each phase from the peak areas in the chromatograms, using a calibration curve.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous.

-

The LogP is the logarithm of the partition coefficient: LogP = log10(P).

-

-

Calibration (for retention time-based methods):

-

Inject a series of reference compounds with known LogP values.

-

Plot the logarithm of the retention time (log k') against the known LogP values to generate a calibration curve.

-

Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.

-

Synthesis of a Fluorinated Benzyl Moiety: 4-Fluorobenzylamine

Objective: To synthesize 4-fluorobenzylamine from 4-fluorobenzonitrile.

Materials:

-

4-Fluorobenzonitrile

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H2SO4)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in anhydrous diethyl ether or THF.

-

-

Addition of Starting Material:

-

Dissolve 4-fluorobenzonitrile in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension while stirring and cooling in an ice bath.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

-

Quenching:

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% NaOH solution, and then more water.

-

-

Workup:

-

Filter the resulting mixture to remove the aluminum salts.

-

Wash the filter cake with diethyl ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent by rotary evaporation.

-

Purify the crude 4-fluorobenzylamine by distillation under reduced pressure to obtain the final product.

-

Conclusion

The strategic incorporation of fluorinated benzyl moieties is a powerful and versatile tool in the arsenal of the medicinal chemist. By leveraging the unique properties of fluorine, researchers can fine-tune the metabolic stability, binding affinity, and physicochemical properties of drug candidates to overcome a wide range of developmental hurdles. The quantitative data, signaling pathway diagrams, and detailed experimental protocols presented in this guide provide a comprehensive resource for understanding and applying the principles of benzyl fluorination in drug discovery. As our understanding of the nuanced effects of fluorine continues to grow, so too will the opportunities to design safer, more effective, and more precisely targeted medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 5. chemrxiv.org [chemrxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromo-5-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Bromo-5-fluorobenzyl bromide in nucleophilic substitution reactions. This versatile reagent serves as a key building block for the introduction of the 3-bromo-5-fluorobenzyl moiety into a wide range of molecules, enabling the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic compound featuring a reactive benzylic bromide. This functional group is highly susceptible to nucleophilic attack, making the molecule an excellent electrophile for forming new carbon-heteroatom and carbon-carbon bonds. The presence of the bromo and fluoro substituents on the aromatic ring can influence the reactivity of the benzylic position and impart unique physicochemical properties to the resulting products, potentially affecting their biological activity and material characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 216755-57-6 |

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 47 °C |

| Boiling Point | 251 °C |

| Solubility | Soluble in methanol. Slightly soluble in water (2.9 g/L at 25°C). |

Data sourced from commercial supplier information.[1]

Applications in Nucleophilic Substitution Reactions

This compound is a versatile substrate for a variety of nucleophiles, leading to the formation of amines, ethers, thioethers, nitriles, and other derivatives. The general reaction scheme is depicted below.

Caption: General workflow for nucleophilic substitution.

Reactions with Carbon Nucleophiles

A key application of this compound is in the formation of new carbon-carbon bonds. A documented example is the reaction with cyanide ions to form the corresponding acetonitrile derivative.

Table 2: Reaction with Cyanide Nucleophile

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Cyanide | Sodium Cyanide | DMF/Water | 75 | 3 | 2-(3-Bromo-5-fluorophenyl)acetonitrile | 58 |

Data sourced from a patent describing the synthesis of related compounds.[2]

Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles (General Protocols)

General Workflow for Nucleophilic Substitution Reactions:

Caption: A typical experimental workflow.

Experimental Protocols

Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile

This protocol details the nucleophilic substitution reaction of this compound with sodium cyanide.[2]

Materials:

-

This compound (1.38 g, 5.15 mmol)

-

Sodium cyanide (0.38 g, 7.73 mmol)

-

Dimethylformamide (DMF) (2.6 mL)

-

Water (0.35 mL)

-

Ethyl acetate

-

2.5% w/v aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride

-

Sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A suspension of sodium cyanide in water is treated with a solution of this compound in dimethylformamide.

-

The reaction mixture is heated at 75°C in a sealed tube for 3 hours.

-

After cooling to room temperature, the reaction is partitioned between ethyl acetate and 2.5% w/v aqueous sodium bicarbonate.

-

The aqueous phase is extracted with an additional portion of ethyl acetate.

-

The combined organic extracts are washed with water and saturated aqueous sodium chloride, then dried over sodium sulfate.

-

The solvent is removed in vacuo to yield the crude product.

-

Purification is performed by column chromatography on silica gel, eluting with 10% ethyl acetate/hexane, to give 2-(3-bromo-5-fluorophenyl)acetonitrile.

Expected Yield: 58%

General Protocol for the Synthesis of Benzyl Thioethers

This general protocol for the synthesis of benzyl thioethers from benzyl halides using thiourea can be adapted for this compound.[3] This method avoids the use of odorous thiols.

Materials:

-

This compound

-

Thiourea

-

A suitable alcohol solvent (e.g., methanol or ethanol)

-

A base (e.g., sodium hydroxide)

Procedure:

-

Dissolve the this compound and thiourea in the alcohol solvent.

-

Heat the mixture to form the isothiuronium salt.

-

Add a solution of the base to hydrolyze the salt in situ, generating the thiolate.

-

If synthesizing a symmetrical thioether, the thiolate will react with the remaining this compound. For unsymmetrical thioethers, a different electrophile would be added at this stage.

-

After the reaction is complete, perform an appropriate workup and purify the product.

Biological Activity of Derived Compounds

The introduction of the 3-bromo-5-fluorobenzyl moiety can be a key step in the synthesis of biologically active molecules. While specific biological data for compounds directly synthesized from this compound via nucleophilic substitution was not found in the searched literature, the bromo- and fluoro-substituted phenyl motif is present in many compounds with reported biological activities, including anticancer and enzyme inhibitory effects. Researchers are encouraged to screen the novel compounds synthesized using this compound for their desired biological activities.

Signaling Pathway Example (Generic):

Caption: Inhibition of a signaling pathway.

Safety Information

This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[4] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for 3-Bromo-5-fluorobenzyl bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorobenzyl bromide is a versatile benzylating agent employed in organic synthesis for the introduction of the 3-bromo-5-fluorobenzyl moiety into a variety of molecules. This functional group is of particular interest in medicinal chemistry and drug discovery, as the presence of bromine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.

These application notes provide an overview of the use of this compound in C-benzylation, N-benzylation, and O-benzylation reactions, complete with detailed experimental protocols and quantitative data.

C-Benzylation Reactions

The introduction of a benzyl group at a carbon atom is a fundamental transformation in organic synthesis. This compound is an effective electrophile for the C-benzylation of nucleophilic carbon sources, such as cyanide ions.

Table 1: C-Benzylation of Sodium Cyanide

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Sodium Cyanide | This compound | DMF/Water | 75 | 3 | 2-(3-Bromo-5-fluorophenyl)acetonitrile | 58 |

Experimental Protocol: Synthesis of 2-(3-Bromo-5-fluorophenyl)acetonitrile[1]

-

Reaction Setup: In a sealed tube, suspend sodium cyanide (0.38 g, 7.73 mmol) in water (0.35 mL).

-

Reagent Addition: Add a solution of this compound (1.38 g, 5.15 mmol) in dimethylformamide (2.6 mL) to the suspension.

-

Reaction Conditions: Heat the sealed tube at 75°C for 3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Partition the mixture between ethyl acetate (50 mL) and a 2.5% w/v aqueous sodium bicarbonate solution (100 mL).

-

Extract the aqueous phase with an additional portion of ethyl acetate (50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with saturated aqueous sodium chloride (50 mL).

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with 10% ethyl acetate in hexane, to yield 2-(3-bromo-5-fluorophenyl)acetonitrile (0.64 g, 58%).

N-Benzylation Reactions

N-benzylation is a common strategy in the synthesis of pharmaceuticals and other bioactive molecules to introduce a benzyl group onto a nitrogen-containing scaffold. This compound can be effectively used for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles.

Table 2: N-Benzylation of a Pyrrolo[2,3-d]pyrimidine Derivative

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Product |

| N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | Substituted Arylmethyl Halide | Sodium Hydride | DMF | 0 to RT | N4-(3-bromophenyl)-7-(substitutedbenzyl)pyrrolo[2,3-d]pyrimidine-2,4-diamine |

Note: While the specific yield for the reaction with this compound is not provided in the cited literature, this general protocol is applicable.

Experimental Protocol: General Procedure for N-Benzylation of a Pyrrolo[2,3-d]pyrimidine

-

Reaction Setup: Dissolve the N4-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine substrate in anhydrous DMF in a round-bottomed flask.

-

Base Addition: Cool the solution to 0°C and add sodium hydride portionwise.

-

Stirring: Stir the mixture at 0°C for 1 hour.

-

Reagent Addition: Add this compound.

-

Reaction Conditions: Allow the reaction to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.

-

Work-up:

-

Quench the reaction with water.

-

Extract the aqueous phase with chloroform.

-

Dry the organic phase over sodium sulfate and evaporate the solvent under reduced pressure.

-

-

Purification: Purify the crude product as necessary.

O-Benzylation Reactions

The Williamson ether synthesis is a classical and widely used method for the formation of ethers. This compound can serve as the electrophile in this reaction for the O-benzylation of alcohols and phenols.

Table 3: O-Benzylation of Benzyl Alcohol

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Product |

| Benzyl Alcohol | 1,3-Dibromo-5-fluorobenzene | Sodium Hydride | DMA | Ambient | 3-Benzyloxy-1-bromo-5-fluorobenzene |

Note: This protocol describes the synthesis of a similar ether but uses 1,3-dibromo-5-fluorobenzene instead of the benzyl bromide. A standard Williamson ether synthesis protocol with this compound would involve the reaction of a deprotonated alcohol or phenol with the benzyl bromide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol substrate in a suitable anhydrous solvent (e.g., DMF, THF).

-

Base Addition: Add a strong base (e.g., sodium hydride, potassium carbonate) to deprotonate the hydroxyl group.

-

Stirring: Stir the mixture at room temperature or with gentle heating until deprotonation is complete.

-

Reagent Addition: Add this compound to the reaction mixture.

-

Reaction Conditions: Continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).

-

Work-up:

-

Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography or recrystallization.

Application Notes and Protocols: 3-Bromo-5-fluorobenzaldehyde in Medicinal Chemistry

Note on the Starting Material: Extensive literature searches for specific medicinal chemistry applications of 3-bromo-5-fluorobenzyl bromide yielded limited publicly available information. The primary search results were related to chemical suppliers, with a notable absence of detailed synthetic protocols and biological data in peer-reviewed journals or patents. Due to this lack of specific data for the requested bromide, these application notes focus on the closely related and more widely documented analog, 3-bromo-5-fluorobenzaldehyde . This versatile aldehyde serves as a crucial starting material for the synthesis of various biologically active compounds, particularly in the development of enzyme inhibitors.

Application: Synthesis of Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

Introduction to Therapeutic Potential

3-Bromo-5-fluorobenzaldehyde is a key building block in the synthesis of novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. The aldehyde functionality and the specific substitution pattern of the aromatic ring make it a valuable precursor for creating complex molecular architectures designed to interact with the ATP-binding site of the EGFR kinase domain.

EGFR plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. Consequently, EGFR has emerged as a major target for anticancer drug development. The inhibition of EGFR kinase activity can block downstream signaling cascades, leading to the suppression of tumor growth and induction of apoptosis.

The unique electronic properties conferred by the bromo and fluoro substituents on the benzaldehyde ring can be strategically utilized in synthetic chemistry to construct potent and selective EGFR inhibitors.[1] The bromine atom, for instance, provides a handle for further functionalization via cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize biological activity.

Signaling Pathway: EGFR in Cancer